molecular formula C19H19Cl2N3O2 B2852492 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2320887-80-5

6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2852492
CAS No.: 2320887-80-5
M. Wt: 392.28
InChI Key: IQSCOTCQECVCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a dichlorobenzoyl moiety, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The synthesis begins with the preparation of the piperidine ring, which involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group is introduced through an acylation reaction, where the piperidine intermediate is treated with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, typically using a cyclopropyl halide and a suitable catalyst.

    Formation of the Pyridazinone Core: The final step involves the formation of the pyridazinone core through a condensation reaction between the intermediate and a hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzoyl moiety, where chlorine atoms can be replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has been explored for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Research has focused on its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling processes.

    Gene Expression: Modulating the expression of genes involved in disease progression or cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one: Similar structure with fluorine atoms instead of chlorine.

    6-Cyclopropyl-2-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one: Similar structure with methyl groups instead of chlorine.

Uniqueness

6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to the presence of the dichlorobenzoyl group, which imparts distinct chemical and biological properties. The chlorine atoms enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2/c20-13-3-4-15(16(21)11-13)19(26)23-9-7-14(8-10-23)24-18(25)6-5-17(22-24)12-1-2-12/h3-6,11-12,14H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSCOTCQECVCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.